

Application Notes and Protocols: Preparation of Z-Aevd-fmk Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of **Z-Aevd-fmk**, a cell-permeable and irreversible inhibitor of caspase-10. Accurate preparation of the stock solution is critical for achieving reliable and reproducible results in experimental settings.

Introduction

Z-Aevd-fmk (Z-Ala-Glu-Val-Asp-fmk) is a synthetic tetrapeptide that acts as a potent and irreversible inhibitor of caspase-10, an initiator caspase involved in apoptosis (programmed cell death).[1][2] Due to its fluoromethyl ketone (FMK) functional group, it covalently binds to the active site of the caspase.[1] Its cell-permeable nature allows it to be used in live cell-based assays to study the role of caspase-10 in various cellular processes, including apoptosis signaling pathways.[1]

Chemical and Physical Properties

A summary of the key quantitative data for **Z-Aevd-fmk** is presented in the table below. This information is essential for accurate calculations when preparing stock solutions.



Property	Value	Reference(s)
Molecular Formula	C28H39FN4O10	[2][3][4]
Molecular Weight	610.63 g/mol	[4][5][6]
Appearance	White to light yellow crystalline solid/powder	[2][3][7]
Purity	≥95%	[2]
Solubility in DMSO	Up to 125 mg/mL (approx. 204 mM) [5][6][7]	
CAS Number	1135688-47-9	[2][3]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **Z-Aevd-fmk** in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).

Materials

- Z-Aevd-fmk powder
- Anhydrous/molecular sieve-dried DMSO
- · Sterile microcentrifuge tubes
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Sonicator (optional, but recommended)[5]

Procedure

• Acclimatization: Before opening, allow the vial of **Z-Aevd-fmk** powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can



affect the stability of the compound.

- Mass Calculation: To prepare a 10 mM stock solution, calculate the required mass of Z-Aevd-fmk and volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution:
 - Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight (g/mol)
 - Mass (mg) = 10 mmol/L x 0.001 L x 610.63 g/mol x 1000 mg/g = 6.11 mg
- Weighing: Carefully weigh out the calculated amount of Z-Aevd-fmk powder and place it into a sterile microcentrifuge tube.
- Dissolution: Add the corresponding volume of anhydrous DMSO to the microcentrifuge tube containing the powder. For the example above, add 1 mL of DMSO.
- Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound.
- Sonication (Optional): If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator until the solution is clear.[5][6][7]
- Aliquotting: To avoid repeated freeze-thaw cycles, which can degrade the inhibitor, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 μL) in sterile microcentrifuge tubes.[1]
- Storage: Store the aliquots as recommended in the stability and storage section below.

Stability and Storage

Proper storage is crucial to maintain the activity of the **Z-Aevd-fmk** inhibitor.



Form	Storage Temperature	Duration	Notes	Reference(s)
Powder	-20°C	≥ 3 years	Store in a desiccated environment.	[2][5]
Stock Solution in DMSO	-80°C	Up to 6-12 months	Recommended for long-term storage. Protect from light.	[5][6][7]
Stock Solution in DMSO	-20°C	Up to 1 month	Suitable for short-term storage. Protect from light.	[6][7]

Important: Always bring the stock solution to room temperature before opening the vial to prevent moisture contamination.[8] Avoid storing the inhibitor in aqueous solutions.[8]

Visualizations Experimental Workflow

The following diagram illustrates the step-by-step workflow for preparing the **Z-Aevd-fmk** stock solution.



Click to download full resolution via product page

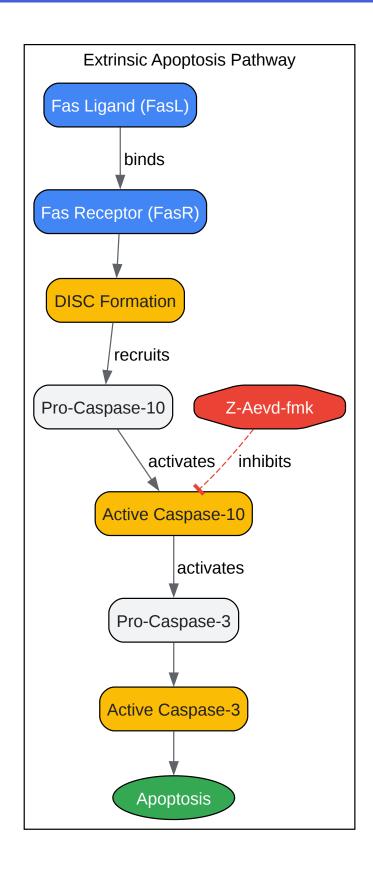
Caption: Workflow for **Z-Aevd-fmk** stock solution preparation.



Signaling Pathway Inhibition

Z-Aevd-fmk is an inhibitor of Caspase-10. This diagram shows a simplified representation of the extrinsic apoptosis pathway initiated by the Fas ligand (FasL), where Caspase-10 can play a role.





Click to download full resolution via product page

Caption: Inhibition of Caspase-10 by Z-Aevd-fmk.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Caspase-10 Inhibitor Z-AEVD-FMK (FMK009) by R&D Systems, Part of Bio-Techne [bio-techne.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Z-AEVD-FMK Cayman Chemical [bioscience.co.uk]
- 4. Z-Aevd-fmk | C28H39FN4O10 | CID 25108694 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Z-AEVD-FMK | ADC links | Caspase-10 inhibitor | TargetMol [targetmol.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bio-rad.com [bio-rad.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Preparation of Z-Aevd-fmk Stock Solution]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146995#how-to-prepare-z-aevd-fmk-stock-solution]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com